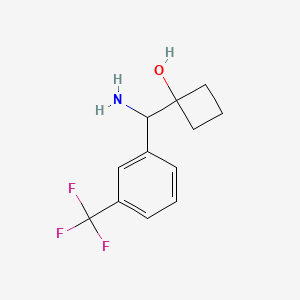
1-(Amino(3-(trifluoromethyl)phenyl)methyl)cyclobutanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Amino(3-(trifluoromethyl)phenyl)methyl)cyclobutanol is an organic compound with the molecular formula C12H14F3NO It is characterized by the presence of a cyclobutanol ring substituted with an amino group and a trifluoromethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Amino(3-(trifluoromethyl)phenyl)methyl)cyclobutanol typically involves the reaction of cyclobutanone with 3-(trifluoromethyl)benzylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-(Amino(3-(trifluoromethyl)phenyl)methyl)cyclobutanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the functional groups, such as reducing the amino group to an amine using hydrogen gas and a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of secondary or tertiary amines
Substitution: Formation of substituted cyclobutanol derivatives
科学的研究の応用
1-(Amino(3-(trifluoromethyl)phenyl)methyl)cyclobutanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(Amino(3-(trifluoromethyl)phenyl)methyl)cyclobutanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trifluoromethyl group can enhance its binding affinity to these targets, leading to modulation of biological pathways. The amino group may participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
類似化合物との比較
Similar Compounds
- 2-Amino-1-(trifluoromethyl)cyclobutanol
- 1-(Amino(3-(trifluoromethyl)phenyl)methyl)cyclopentanol
- 1-(Amino(3-(trifluoromethyl)phenyl)methyl)cyclohexanol
Uniqueness
1-(Amino(3-(trifluoromethyl)phenyl)methyl)cyclobutanol is unique due to its specific combination of a cyclobutanol ring with an amino group and a trifluoromethylphenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C12H14F3NO |
|---|---|
分子量 |
245.24 g/mol |
IUPAC名 |
1-[amino-[3-(trifluoromethyl)phenyl]methyl]cyclobutan-1-ol |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)9-4-1-3-8(7-9)10(16)11(17)5-2-6-11/h1,3-4,7,10,17H,2,5-6,16H2 |
InChIキー |
DSNOHKUETYSLAT-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(C(C2=CC(=CC=C2)C(F)(F)F)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine](/img/structure/B13899513.png)
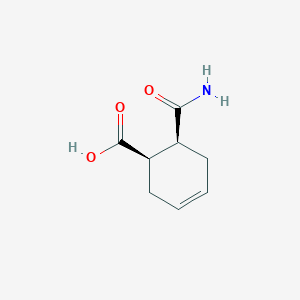
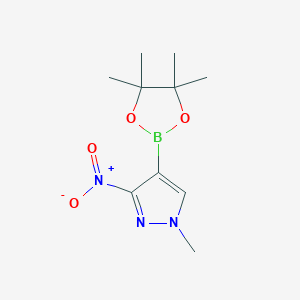

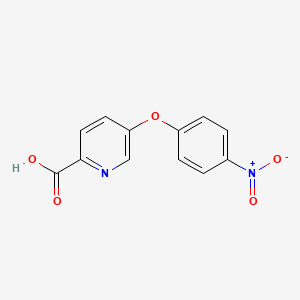
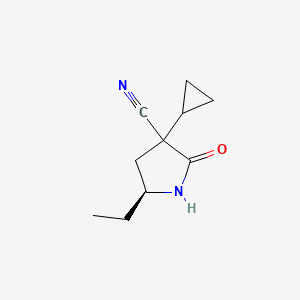

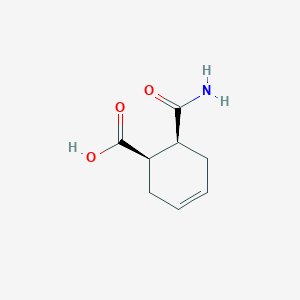
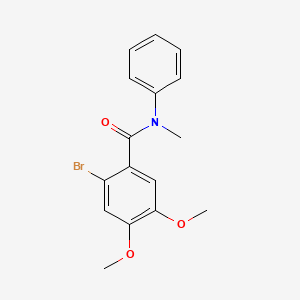
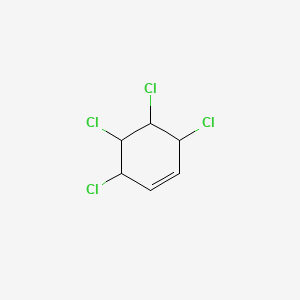
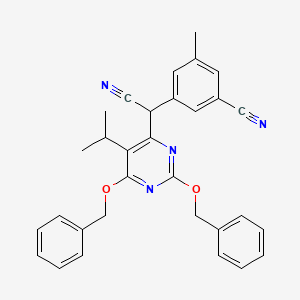

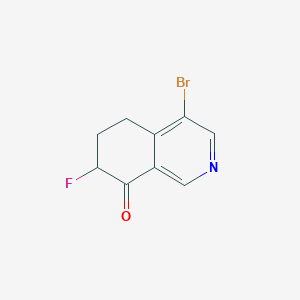
![[4-(3,5-Dimethoxyphenyl)-1-(oxolan-2-yl)imidazol-2-yl]methanol](/img/structure/B13899593.png)
